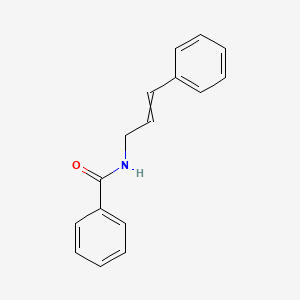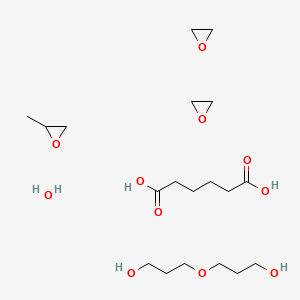
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol;2-methyloxirane;oxirane;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) is a complex polymeric compound. It is formed through the polymerization of hexanedioic acid, methyloxirane, and oxirane, with oxybis[propanol] acting as an ether linkage. This compound is known for its unique structural properties and is used in various industrial applications due to its stability and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) involves a series of polymerization reactions. The primary components, hexanedioic acid, methyloxirane, and oxirane, undergo condensation polymerization. This process typically requires:
Catalysts: Acidic or basic catalysts to facilitate the polymerization.
Temperature: Elevated temperatures to promote the reaction.
Pressure: Controlled pressure conditions to ensure proper polymer formation.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors where the monomers are mixed in precise ratios. The reaction conditions are carefully monitored to ensure consistent quality and yield. The polymer is then purified and processed into its final form, which can be used in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced forms of the polymer.
Aplicaciones Científicas De Investigación
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Investigated for its biocompatibility and potential use in biomedical devices.
Medicine: Explored for drug delivery systems due to its stability and controlled release properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties.
Mecanismo De Acción
The mechanism of action of hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with other molecules, influencing their behavior and properties. The specific pathways involved depend on the application and the environment in which the polymer is used.
Comparación Con Compuestos Similares
Similar Compounds
- Hexanedioic acid, polymer with 2-methyloxirane polymer with oxirane ether with D-glucitol (6:1)
- Hexanedioic acid, polymer with 2-methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1)
Uniqueness
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) stands out due to its unique combination of monomers and the resulting properties. Its stability, versatility, and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
63549-52-0 |
|---|---|
Fórmula molecular |
C19H40O11 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol;2-methyloxirane;oxirane;hydrate |
InChI |
InChI=1S/C6H10O4.C6H14O3.C3H6O.2C2H4O.H2O/c7-5(8)3-1-2-4-6(9)10;7-3-1-5-9-6-2-4-8;1-3-2-4-3;2*1-2-3-1;/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;3H,2H2,1H3;2*1-2H2;1H2 |
Clave InChI |
YMAZZEJEPQIHKT-UHFFFAOYSA-N |
SMILES canónico |
CC1CO1.C1CO1.C1CO1.C(CCC(=O)O)CC(=O)O.C(CO)COCCCO.O |
Números CAS relacionados |
63549-52-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
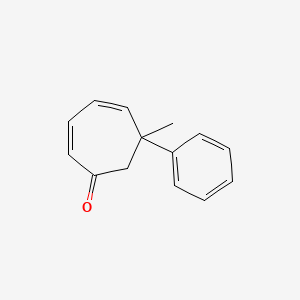
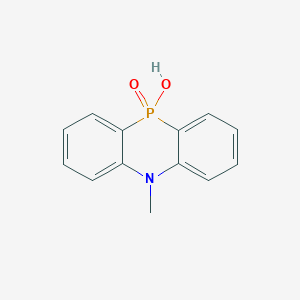

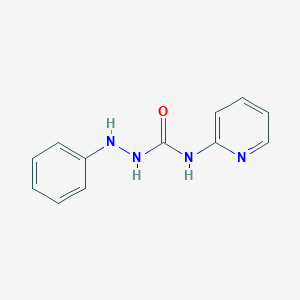
acetate](/img/structure/B14494907.png)
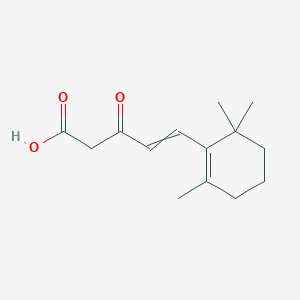

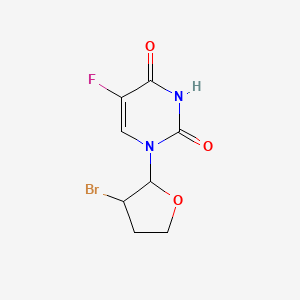
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
